molecular formula C11H18O3 B13513367 {4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate

{4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl}methylacetate

Cat. No.: B13513367
M. Wt: 198.26 g/mol
InChI Key: DXWJQJBAEGZSMA-UHFFFAOYSA-N
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Description

{4-methyl-2-oxabicyclo[222]octan-1-yl}methyl acetate is an organic compound with a unique bicyclic structure This compound is characterized by its oxabicyclo[222]octane core, which is a common motif in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl acetate typically involves a multi-step process. One common method is the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic compound to form the oxabicyclo[2.2.2]octane core . This intermediate can then be functionalized to introduce the methyl and acetate groups under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of metal-free, enantioselective synthesis methods to ensure high yields and purity. These methods often employ organic bases and mild reaction conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

{4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetate group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

{4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of {4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-methyl-2-oxabicyclo[2.2.2]octan-1-yl}methyl acetate stands out due to its specific functional groups and reactivity. Its unique structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

(4-methyl-2-oxabicyclo[2.2.2]octan-1-yl)methyl acetate

InChI

InChI=1S/C11H18O3/c1-9(12)13-8-11-5-3-10(2,4-6-11)7-14-11/h3-8H2,1-2H3

InChI Key

DXWJQJBAEGZSMA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC12CCC(CC1)(CO2)C

Origin of Product

United States

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